REACTION_CXSMILES
|
[OH-].[NH4+].FC(F)(F)C(O)=O.[Cl:10][C:11]1[C:16](I)=[CH:15][CH:14]=[CH:13][N:12]=1.N1CCC1.C1(C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C(=CC=CC=2)C=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1.[C:68](=[O:71])([O-:70])[O-:69].[Cs+:72].[Cs+].Cl[C:75]1[C:80]([OH:81])=[CH:79]C=CN=1.BrC1CC1>O.C(#N)C.C1(C)C=CC=CC=1.CN(C)C(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[C:68](=[O:69])([O-:71])[O-:70].[Cs+:72].[Cs+:72].[Cl:10][C:11]1[C:16]([O:81][CH:80]2[CH2:75][CH2:79]2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,6.7.8,15.16.17,19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 5% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.4 minutes, linear
|
Duration
|
1.95 (± 1.45) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 25% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.5 minutes, linear
|
Duration
|
2 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.6 minutes, linear
|
Duration
|
0.3 (± 0.3) min
|
Type
|
CUSTOM
|
Details
|
0.6 to 4.0 minutes, linear
|
Duration
|
2.3 (± 1.7) min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1OC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[NH4+].FC(F)(F)C(O)=O.[Cl:10][C:11]1[C:16](I)=[CH:15][CH:14]=[CH:13][N:12]=1.N1CCC1.C1(C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C(=CC=CC=2)C=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1.[C:68](=[O:71])([O-:70])[O-:69].[Cs+:72].[Cs+].Cl[C:75]1[C:80]([OH:81])=[CH:79]C=CN=1.BrC1CC1>O.C(#N)C.C1(C)C=CC=CC=1.CN(C)C(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[C:68](=[O:69])([O-:71])[O-:70].[Cs+:72].[Cs+:72].[Cl:10][C:11]1[C:16]([O:81][CH:80]2[CH2:75][CH2:79]2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,6.7.8,15.16.17,19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 5% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.4 minutes, linear
|
Duration
|
1.95 (± 1.45) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 25% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.5 minutes, linear
|
Duration
|
2 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.6 minutes, linear
|
Duration
|
0.3 (± 0.3) min
|
Type
|
CUSTOM
|
Details
|
0.6 to 4.0 minutes, linear
|
Duration
|
2.3 (± 1.7) min
|
Name
|
2-chloropyridine
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
cesium carbonate
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
2-chloro-3-(cyclopropyloxy)pyridine
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1OC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[NH4+].FC(F)(F)C(O)=O.[Cl:10][C:11]1[C:16](I)=[CH:15][CH:14]=[CH:13][N:12]=1.N1CCC1.C1(C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C(=CC=CC=2)C=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1.[C:68](=[O:71])([O-:70])[O-:69].[Cs+:72].[Cs+].Cl[C:75]1[C:80]([OH:81])=[CH:79]C=CN=1.BrC1CC1>O.C(#N)C.C1(C)C=CC=CC=1.CN(C)C(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[C:68](=[O:69])([O-:71])[O-:70].[Cs+:72].[Cs+:72].[Cl:10][C:11]1[C:16]([O:81][CH:80]2[CH2:75][CH2:79]2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,6.7.8,15.16.17,19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 5% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.4 minutes, linear
|
Duration
|
1.95 (± 1.45) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 25% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.5 minutes, linear
|
Duration
|
2 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.6 minutes, linear
|
Duration
|
0.3 (± 0.3) min
|
Type
|
CUSTOM
|
Details
|
0.6 to 4.0 minutes, linear
|
Duration
|
2.3 (± 1.7) min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1OC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[NH4+].FC(F)(F)C(O)=O.[Cl:10][C:11]1[C:16](I)=[CH:15][CH:14]=[CH:13][N:12]=1.N1CCC1.C1(C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C(=CC=CC=2)C=CC=1P(C1C=CC=CC=1)C1C=CC=CC=1.[C:68](=[O:71])([O-:70])[O-:69].[Cs+:72].[Cs+].Cl[C:75]1[C:80]([OH:81])=[CH:79]C=CN=1.BrC1CC1>O.C(#N)C.C1(C)C=CC=CC=1.CN(C)C(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1.[C:68](=[O:69])([O-:71])[O-:70].[Cs+:72].[Cs+:72].[Cl:10][C:11]1[C:16]([O:81][CH:80]2[CH2:75][CH2:79]2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:0.1,6.7.8,15.16.17,19.20.21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
phase A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
phase B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 5% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.4 minutes, linear
|
Duration
|
1.95 (± 1.45) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.5 minutes, 25% B
|
Duration
|
0.25 (± 0.25) min
|
Type
|
CUSTOM
|
Details
|
0.5 to 3.5 minutes, linear
|
Duration
|
2 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
0 to 0.6 minutes, linear
|
Duration
|
0.3 (± 0.3) min
|
Type
|
CUSTOM
|
Details
|
0.6 to 4.0 minutes, linear
|
Duration
|
2.3 (± 1.7) min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1OC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |